molecular formula C21H17N3O2S B2948699 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863594-25-6

3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide

Cat. No.: B2948699
CAS No.: 863594-25-6
M. Wt: 375.45
InChI Key: PIWKSFKESJCAQN-UHFFFAOYSA-N
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Description

3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, with a primary research focus on oncology. The compound exerts its effect by competitively binding to the ATP-binding pocket of FGFRs, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/Akt (source) . This targeted inhibition is of significant interest in the study of various cancers, particularly those driven by FGFR amplifications, mutations, or fusions, such as urothelial carcinoma, intrahepatic cholangiocarcinoma, and certain subtypes of breast and lung cancer (source) . Its research value extends to investigating mechanisms of acquired resistance to FGFR inhibition and for use as a pharmacological tool to dissect the complex roles of FGFR signaling in cell proliferation, survival, and angiogenesis within in vitro and in vivo model systems. The thiazolo[5,4-b]pyridine scaffold is a recognized pharmacophore in kinase inhibitor design, contributing to the compound's favorable binding affinity and selectivity profile (source) .

Properties

IUPAC Name

3-methoxy-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2S/c1-13-8-9-15(20-24-17-7-4-10-22-21(17)27-20)12-18(13)23-19(25)14-5-3-6-16(11-14)26-2/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIWKSFKESJCAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiazoles and pyridine derivatives. Subsequent steps may include methoxylation and acylation reactions to introduce the methoxy and benzamide groups, respectively.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: Biologically, 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has shown potential as a pharmacological agent. It may exhibit various bioactivities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infections.

Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may modulate signaling pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key analogs differ in substituents on the benzamide ring, phenyl bridge, or thiazolo[5,4-b]pyridine moiety. Selected examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
3-Methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide (Target) C₂₂H₁₈N₃O₂S 392.11 3-methoxy (benzamide), 2-methyl (phenyl)
2,4-Dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide C₂₁H₁₇N₃O₃S 391.10 2,4-dimethoxy (benzamide), no methyl (phenyl)
5-Chloro-2-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide C₂₁H₁₆ClN₃O₂S 409.89 5-chloro, 2-methoxy (benzamide), 2-methyl (phenyl)
2-Methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d]thiazole-6-sulfonamide C₂₂H₁₈N₄O₂S₂ 458.53 Benzo[d]thiazole-sulfonamide (replaces benzamide), 2-methyl (phenyl)

Key Observations :

  • The 3-methoxy group in the target compound contrasts with the 2,4-dimethoxy substitution in , which increases polarity but may reduce membrane permeability due to higher hydrogen bond acceptor count (6 vs. 5 in the target) .
  • The 5-chloro substituent in the analog from enhances lipophilicity (XLogP ≈ 4.5 vs.
  • Replacement of benzamide with benzo[d]thiazole-sulfonamide () introduces a sulfonamide group, altering solubility and kinase selectivity .
Sirtuin Modulation (Target Compound)

The target compound’s 3-methoxy group optimizes interactions with sirtuin enzymes, a class of NAD⁺-dependent deacetylases. Its 2-methyl substituent on the phenyl bridge likely stabilizes the thiazolo[5,4-b]pyridine orientation, enhancing binding affinity .

c-KIT Inhibition (Thiazolo[5,4-b]Pyridine Derivatives)
  • Analogs with 3-(trifluoromethyl)phenyl groups (e.g., 6h in ) exhibit moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to hydrophobic interactions in the kinase pocket .
  • Methoxy vs. Trifluoromethyl : The target’s methoxy group (electron-donating) may favor sirtuin binding, while trifluoromethyl (electron-withdrawing) enhances kinase inhibition .
Impact of Substituent Positioning
  • 2-Methoxy vs. 3-Methoxy : ’s 2-methoxy analog (CAS 902870-01-3) shows reduced sirtuin activity compared to the target’s 3-methoxy configuration, highlighting positional sensitivity .
  • Chloro Substitution : The 5-chloro analog () may exhibit dual activity (sirtuin modulation and kinase inhibition) due to increased electrophilicity .

Biological Activity

3-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C19_{19}H18_{18}N3_{3}O2_{2}S
  • Molecular Weight : 397.5 g/mol

Structural Features

The structure consists of a thiazolo[5,4-b]pyridine moiety connected to a methoxy group and a phenyl ring, which contributes to its biological activity. The presence of the thiazole ring is significant as it has been associated with various pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit potent inhibitory effects on phosphoinositide 3-kinases (PI3K), which are crucial in cancer cell signaling pathways.

  • Inhibition Potency : One study reported that derivatives of thiazolo[5,4-b]pyridines showed IC50_{50} values as low as 3.4 nM against PI3Kα, indicating strong potential as anticancer agents .

The mechanism involves binding to the active site of PI3K, leading to the disruption of downstream signaling pathways that promote cell proliferation and survival.

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated significant antimicrobial activity against various pathogens:

  • Antibacterial Activity : It has shown efficacy against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) reported at 0.21 µM .
  • Antifungal Activity : The compound also exhibits antifungal properties against Candida species and other fungi, suggesting its broad-spectrum antimicrobial potential .

Comparative Efficacy Table

PathogenMIC (µM)Reference
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida spp.Varies

Case Studies

Several studies have evaluated the biological activity of thiazolo[5,4-b]pyridine derivatives:

  • Study on Anticancer Activity : A derivative exhibited an IC50_{50} of 3.6 nM against PI3Kα, showcasing its potential for cancer therapy through targeted inhibition of critical pathways involved in tumor growth .
  • Antimicrobial Efficacy Assessment : In vivo studies indicated that compounds similar to this compound effectively reduced bacterial load in infected models compared to control groups .

Pharmacokinetic Properties

Preliminary pharmacokinetic assessments suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles for compounds in this class, indicating their suitability for further development as therapeutic agents.

Q & A

Q. Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) identify substituent environments (e.g., methoxy protons at δ 3.8–4.0 ppm) and confirm aromaticity .
  • IR Spectroscopy : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and thiazole C-S (~690 cm1^{-1}) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 406.1) .

How can reaction yields be optimized in multi-step syntheses?

Q. Answer :

  • Catalytic Optimization : Use Cu(I) catalysts for thiazole cyclization (yield improvement from 45% to 78%) .
  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance intermediate solubility, while ethanol minimizes byproducts during recrystallization .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) during cyclization reduces decomposition .

What structure-activity relationships (SAR) are observed for thiazolo[5,4-b]pyridine derivatives?

Q. Answer :

  • Thiazole Core : Essential for enzyme inhibition (e.g., bacterial PPTases) due to sulfur’s electronegativity and π-deficient aromaticity .
  • Methoxy Substitution : Enhances membrane permeability but reduces solubility; positional isomers (e.g., 2- vs. 3-methoxy) alter target binding .
  • Phenyl Group Modifications : Electron-withdrawing groups (e.g., Cl, CF3_3) improve antibacterial potency but increase cytotoxicity .

How can contradictions in biochemical activity data be resolved?

Q. Answer :

  • Dose-Response Validation : Replicate assays (n ≥ 3) using standardized bacterial strains (e.g., S. aureus ATCC 29213) to confirm IC50_{50} values .
  • Off-Target Screening : Use CRISPR interference to silence putative targets (e.g., PPTases) and isolate primary mechanisms .
  • Metabolomic Profiling : LC-MS/MS identifies unintended pathway modulation (e.g., fatty acid biosynthesis vs. cell wall disruption) .

What computational methods predict binding affinity to bacterial targets?

Q. Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with PPTase active sites (e.g., hydrogen bonds with Arg156 and hydrophobic contacts with Phe89) .
  • MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-enzyme complexes; RMSD < 2.0 Å indicates robust binding .
  • QSAR Models : CoMFA/CoMSIA correlates substituent electronegativity (Hammett σ) with MIC values (R2^2 > 0.85) .

How are stability and solubility challenges addressed in formulation?

Q. Answer :

  • pH Adjustments : Buffered solutions (pH 6.8–7.4) prevent amide hydrolysis .
  • Co-Solvents : PEG-400 or cyclodextrins enhance aqueous solubility (from <0.1 mg/mL to ~2.5 mg/mL) .
  • Lyophilization : Freeze-drying with trehalose improves shelf life (>24 months at 4°C) .

What alternative synthetic pathways exist for this compound?

Q. Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 45 min (70°C, 300 W) with comparable yields .
  • Flow Chemistry : Continuous processing with immobilized catalysts (e.g., Pd/C) minimizes intermediate isolation steps .
  • Biocatalytic Routes : Lipase-mediated acylation (e.g., CAL-B) achieves enantioselective amide formation (ee > 95%) .

How is purity validated, and what analytical thresholds are critical?

Q. Answer :

  • HPLC : ≥98% purity (C18 column, acetonitrile/water gradient, UV 254 nm) .
  • Elemental Analysis : C, H, N deviations < 0.4% from theoretical values .
  • TGA/DSC : Melting point consistency (±2°C) and absence of polymorphic transitions ensure batch reproducibility .

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